molecular formula C16H15N3O2 B2472022 N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide CAS No. 794554-94-2

N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide

Cat. No.: B2472022
CAS No.: 794554-94-2
M. Wt: 281.315
InChI Key: GMMPUMVNJWOVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxamide is a chemical compound for research use only, provided for scientific and forensic investigation. This product is part of a class of compounds based on the 1H-indazole-3-carboxamide scaffold, a structure recognized in medicinal chemistry research for its potential interaction with neurological targets . The indazole-3-carboxamide core is a structure of significant interest in pharmaceutical research, particularly in the development of ligands for G-protein coupled receptors (GPCRs) . Specifically, research into structurally similar compounds has highlighted the 1H-indazole-3-carboxamide moiety as a key pharmacophore for designing potent and selective ligands for the serotonin 4 receptor (5-HT4R) . Antagonists of this receptor have been investigated for their potential antinociceptive (pain-blocking) effects in animal models . Furthermore, this core structure is found in compounds studied as multi-target ligands for dopamine and serotonin receptors, which are relevant areas of investigation for neuropsychiatric disorders . Researchers can utilize this compound as a reference standard or as a building block in structure-activity relationship (SAR) studies to further explore these and other biological pathways. This product is strictly for research purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-14-9-5-2-6-11(14)10-17-16(20)15-12-7-3-4-8-13(12)18-19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMPUMVNJWOVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide typically involves the reaction of 2-methoxybenzylamine with 1H-indazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Interaction with Cannabinoid Receptors

N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide primarily interacts with the cannabinoid receptors, particularly the CB1 receptor. This interaction is crucial for its psychoactive effects and therapeutic benefits. Studies have shown that this compound can modulate the endocannabinoid system, potentially offering benefits in pain management and neuroprotection.

Antitumor Activity

Recent investigations have highlighted the compound's potential in cancer therapy:

  • Inhibition of Cancer Cell Lines : The compound has demonstrated effective antiproliferative activity against various cancer cell lines, with IC50 values indicating significant inhibition. Derivatives of indazole compounds have been reported to exhibit strong enzymatic inhibition against fibroblast growth factor receptors (FGFR), which are implicated in tumor growth.
  • Mechanisms of Action : The compound may induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways.

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of 2-methoxybenzylamine with 1H-indazole-3-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). This method highlights its versatility in organic synthesis and the potential for creating various derivatives with enhanced biological activity.

Antimicrobial and Antiviral Properties

This compound has shown promise in antimicrobial and antiviral research:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits activity against several bacterial strains, which could be leveraged for developing new antibiotics .
  • Antiviral Potential : Research into its antiviral properties is ongoing, suggesting that it may inhibit viral replication through interactions with viral proteins or host cell pathways .

Toxicological Insights

Recent reports on novel psychoactive substances (NPS) highlight the need for understanding the toxicological effects of compounds like this compound. Accidental ingestions of similar compounds have led to adverse effects such as altered mental states and cardiovascular instability, underscoring the importance of thorough toxicological evaluations .

Comparative Analysis of Related Compounds

The following table summarizes key features of this compound compared to other indazole derivatives:

Compound NameStructure FeaturesUnique Aspects
N-(4-methylphenyl)-1H-indazole-3-carboxamideSubstituted phenyl groupExhibits neuroprotective effects
N-(3-bromophenyl)-1H-indazole-3-carboxamideBromine substitution on phenylEnhanced potency against specific cancer cell lines
1-butyl-N-(2-methoxyphenyl)-1H-indazole-3-carboxamideButyl group additionImproved solubility and bioavailability

The unique methoxy substitution pattern of this compound may confer distinct pharmacological properties compared to other derivatives.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Findings :

  • The 2-methoxyphenylmethyl group in the target compound introduces steric and electronic differences compared to bulkier substituents (e.g., cyclohexylmethyl in AB-CHMINACA). These modifications influence receptor binding kinetics and metabolic stability .
  • Fluorine substitution (as in AB-FUBINACA) enhances lipophilicity and receptor affinity, contributing to higher potency .

NBOMe Series (Phenethylamine Derivatives)

While structurally distinct from indazole carboxamides, NBOMe compounds share the N-(2-methoxyphenyl)methyl group:

Compound Name Core Structure Primary Target Toxicity Profile
25B-NBOMe Phenethylamine with Br, OMe 5-HT2A receptor High toxicity (seizures, fatalities)
25C-NBOMe Phenethylamine with Cl, OMe 5-HT2A receptor Severe vasoconstriction
Target Compound Indazole-3-carboxamide CB1/CB2 receptors Likely severe (analogous to SCs)

Key Differences :

  • Pharmacological Action: NBOMe compounds are serotonergic agonists, whereas indazole carboxamides target cannabinoid receptors .
  • Toxicity : NBOMe derivatives are associated with acute neurotoxicity, while SCs like AB-CHMINACA cause cardiovascular and neurological effects .

Analytical Data

  • Mass Spectrometry : Indazole carboxamides typically exhibit fragmentation patterns at m/z corresponding to the indazole core and substituent loss .
  • Crystallography : Single-crystal X-ray analysis (used for analogs like AB-FUBINACA) confirms stereochemistry and substituent orientation .

Pharmacological and Regulatory Considerations

  • Receptor Activation : The target compound’s methoxyphenyl group may reduce CB1 affinity compared to fluorinated analogs but enhance metabolic stability .
  • Legal Status : Listed in controlled substance schedules globally, similar to AB-CHMINACA and CUMYL-4CN-BINACA .

Biological Activity

N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, also known as A-796,260, is a synthetic cannabinoid that has garnered attention for its diverse biological activities. This compound is particularly noted for its potential therapeutic applications, including antimicrobial and antiviral properties, as well as its interactions with the endocannabinoid system. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Target of Action

This compound primarily interacts with cannabinoid receptors, particularly CB1 receptors. This interaction is crucial for its psychoactive effects and potential therapeutic benefits.

Mode of Action

The compound exhibits a complex mode of action that includes:

  • Inhibition of Arginase : This inhibition disrupts metabolic pathways associated with nitric oxide production, potentially affecting various physiological processes.
  • Cellular Changes : It induces significant changes in cellular structures, such as membrane blebbing and autophagosome formation, indicating its impact on cellular integrity and apoptosis.

Antimicrobial and Antiviral Properties

Research indicates that this compound has demonstrated antimicrobial and antiviral activities. Preliminary studies suggest it may be effective against a range of pathogens, although specific mechanisms remain to be fully elucidated.

Antitumor Activity

Recent investigations have highlighted the compound's potential in cancer therapy. Notably:

  • Inhibition of Cancer Cell Lines : The compound has shown promising results against various cancer cell lines, with IC50 values indicating effective antiproliferative activity. For instance, derivatives of indazole compounds have been reported to exhibit strong enzymatic inhibition against fibroblast growth factor receptors (FGFR), which are implicated in tumor growth .
  • Mechanisms of Action in Cancer : Studies have suggested that this compound may induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways .

Accidental Ingestion and Toxicity

A case study involving accidental ingestion of a related novel psychoactive substance (NPS) highlighted the potential toxic effects associated with indazole derivatives. Patients exhibited symptoms such as altered mental states and seizures following ingestion, emphasizing the need for caution regarding these compounds . Although this study focused on a different derivative, it underscores the broader implications for safety and pharmacological effects within this chemical class.

Research Findings Summary

Study Focus Findings
Antimicrobial ActivityDemonstrated potential against various pathogens; specific mechanisms require further study.
Antitumor ActivityEffective against cancer cell lines; IC50 values indicate significant inhibition .
Mechanism InsightsInhibition of arginase and induction of apoptosis through modulation of cellular pathways .

Q & A

Basic: What are the recommended synthetic pathways for N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves a carbodiimide-mediated coupling reaction between 1H-indazole-3-carboxylic acid and 2-methoxybenzylamine. Key steps include:

  • Amide bond formation : Use EDC/HOBt or DCC as coupling agents under inert atmosphere at 0–5°C to minimize side reactions.
  • Purification : Column chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures.
  • Efficiency optimization : Monitor reaction progress via TLC, and adjust stoichiometry (1.2:1 amine-to-acid ratio) to maximize yield. Purity validation requires HPLC (≥95%) and ¹H/¹³C NMR to confirm absence of unreacted starting materials .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the indazole core (e.g., C3-carboxamide at ~160 ppm) and 2-methoxybenzyl group (aromatic protons at δ 6.8–7.5 ppm).
  • LC-MS : Confirm molecular weight ([M+H]⁺ expected at m/z 322.1) and detect impurities.
  • IR spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹). Cross-reference with data from analogous compounds (e.g., N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide) .

Advanced: How does the 2-methoxybenzyl substituent impact the compound’s binding affinity to cannabinoid receptors compared to alkyl or fluorobenzyl analogs?

Answer:

  • Structural insights : The 2-methoxy group may enhance π-π stacking with aromatic residues in CB1/CB2 receptors but reduce lipophilicity compared to fluorinated analogs (e.g., AB-FUBINACA).
  • Experimental validation : Perform competitive binding assays using transfected HEK293 cells expressing human CB1/CB2. Compare IC₅₀ values with analogs like AB-CHMINACA (cyclohexylmethyl) and FUB-AKB48 (fluoropentyl). SAR studies suggest electron-donating groups (e.g., methoxy) modulate receptor selectivity .

Advanced: How can researchers address discrepancies in reported IC₅₀ values across different cellular assays for this compound?

Answer:

  • Standardization : Use identical cell lines (e.g., SH-SY5Y for neuronal assays) and control buffer conditions (pH 7.4, 37°C).
  • Data normalization : Include reference ligands (e.g., WIN55,212-2 for cannabinoid receptors) to calibrate assay sensitivity.
  • Mechanistic studies : Investigate pH-dependent interactions, as seen in tumor cell models where 2-methoxybenzyl derivatives disrupt carbonic anhydrase activity .

Advanced: What in vitro models are appropriate for assessing the metabolic stability of this compound?

Answer:

  • Liver microsomes : Incubate with human or rodent microsomes + NADPH. Quantify parent compound degradation via LC-MS/MS (half-life <30 min suggests rapid metabolism).
  • CYP enzyme mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways. Compare with methylated indazole derivatives to pinpoint vulnerable sites (e.g., methoxy demethylation) .

Advanced: What computational strategies predict the interaction of this compound with off-target kinases or transporters?

Answer:

  • Molecular docking : Screen against kinase homology models (e.g., CDK2) using AutoDock Vina. Prioritize targets with Glide scores <−7 kcal/mol.
  • Molecular dynamics (MD) : Simulate binding pose stability (50 ns trajectories) in explicit solvent. Validate predictions with kinase inhibition assays (e.g., recombinant PTPN2 or CDK2) .

Methodological: How should researchers design dose-response studies to evaluate the compound’s efficacy in vivo?

Answer:

  • Dosing regimen : Administer staggered doses (1–30 mg/kg, i.p. or p.o.) in rodent models. Collect plasma at 0.5, 2, 6, and 24 h for pharmacokinetic profiling (AUC, Cₘₐₓ).
  • Behavioral endpoints : For CNS targets, use open-field tests or hot-plate analgesia assays.
  • Target engagement : Perform ex vivo receptor occupancy assays using radiolabeled ligands (e.g., [³H]CP55,940 for CB1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.